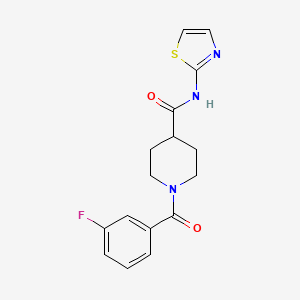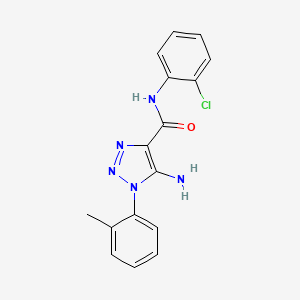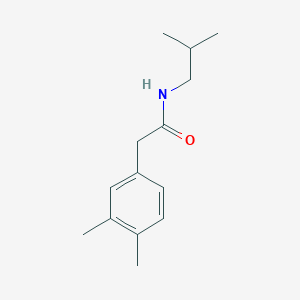![molecular formula C11H14ClNO5S B4447204 methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4447204.png)
methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate
Descripción general
Descripción
Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate has various scientific research applications. It is widely used in the synthesis of pharmaceuticals, especially in the development of anti-inflammatory drugs. This compound has also been used in the synthesis of agrochemicals, such as herbicides and fungicides. Additionally, Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate has been studied for its potential applications in the treatment of cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response. It has also been suggested that Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate may have a neuroprotective effect by reducing oxidative stress in the brain.
Biochemical and Physiological Effects:
Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, which makes it a potential candidate for the development of anti-inflammatory drugs. Additionally, Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate has been shown to have a neuroprotective effect, which suggests that it may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate in lab experiments is its high purity and stability. This compound is easy to synthesize and purify, which makes it a convenient choice for lab experiments. However, one limitation of using Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of lab experiments and to design experiments that specifically target its activity.
Direcciones Futuras
There are several future directions for the study of Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate. One direction is to further investigate its potential applications in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, future research could focus on designing experiments that specifically target the activity of Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate, which would provide a better understanding of its biochemical and physiological effects.
Conclusion:
Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate is a chemical compound that has potential applications in various fields, including pharmaceuticals and agrochemicals. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the development of drugs to treat inflammatory and neurological disorders. While its mechanism of action is not fully understood, further research could lead to the development of more effective drugs and a better understanding of its biochemical and physiological effects.
Propiedades
IUPAC Name |
methyl 2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-13(7-11(14)18-3)19(15,16)10-6-8(12)4-5-9(10)17-2/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCPTMISOAJMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxyethyl)-5-isopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4447123.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4447129.png)

![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4447134.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4447139.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4447154.png)
![N-(tert-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4447184.png)
![N-ethyl-6-methyl-5-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4447189.png)
![N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4447197.png)
![N-allyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4447200.png)


![2-(4-methyl-1-piperazinyl)-6-[2-(4-morpholinyl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4447214.png)